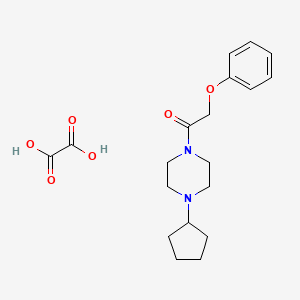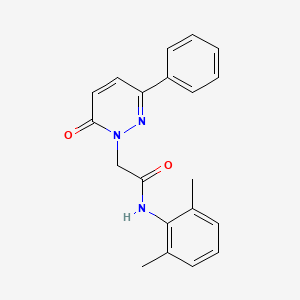![molecular formula C17H19Cl2N3O2 B5400794 2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine](/img/structure/B5400794.png)
2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine, also known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In
作用機序
2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine inhibits GSK-3 by binding to the ATP-binding site of the enzyme and preventing its phosphorylation of downstream substrates. This leads to a reduction in the activity of GSK-3 and downstream signaling pathways, which can have a variety of effects depending on the specific cellular context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and disease model. For example, in cancer cells, this compound has been shown to reduce cell proliferation and induce apoptosis, while in neuronal cells, this compound has been shown to promote neurite outgrowth and synaptic plasticity. In addition, this compound has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine is its specificity for GSK-3, which allows for the investigation of the specific role of GSK-3 in various cellular processes and diseases. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental contexts. In addition, the use of this compound may be limited by its potential off-target effects, which can vary depending on the specific experimental conditions.
将来の方向性
There are many potential future directions for the use of 2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine in scientific research. One area of focus is the investigation of the role of GSK-3 in cancer progression and metastasis, and the development of GSK-3 inhibitors as potential cancer therapeutics. Another area of focus is the investigation of the role of GSK-3 in neurodegenerative diseases such as Alzheimer's disease, and the development of GSK-3 inhibitors as potential treatments for these diseases. Finally, there is potential for the use of this compound in the study of other diseases and cellular processes where GSK-3 plays a role, such as diabetes and inflammation.
合成法
2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine can be synthesized through a multi-step process, starting with 3,4-dichlorophenylacetic acid and 1H-imidazole-1-carboxaldehyde. The intermediate product is then reacted with morpholine and 4-(2-bromoethyl)butyric acid to produce this compound. The final product is purified using column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine has been widely used in scientific research to investigate the role of GSK-3 in various cellular processes and diseases. For example, this compound has been shown to inhibit GSK-3 activity in cancer cells, leading to reduced cell proliferation and increased apoptosis. In addition, this compound has been used to study the role of GSK-3 in neuronal development and function, and to investigate the potential therapeutic effects of GSK-3 inhibition in Alzheimer's disease.
特性
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-imidazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-14-4-3-13(10-15(14)19)16-11-22(8-9-24-16)17(23)2-1-6-21-7-5-20-12-21/h3-5,7,10,12,16H,1-2,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMMSPCAXRIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=CN=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5400742.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)
![1'-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5400749.png)
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)

![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B5400783.png)

![1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5400799.png)
![3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5400819.png)
![3-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5400825.png)
